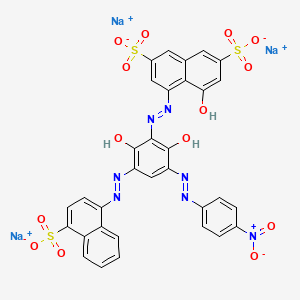
Trisodium 4-((2,6-dihydroxy-3-((4-nitrophenyl)azo)-5-((4-sulphonato-1-naphthyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium 4-((2,6-dihydroxy-3-((4-nitrophenyl)azo)-5-((4-sulphonato-1-naphthyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate is a complex azo dye compound. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. These compounds are widely used in various industries, including textiles, food, and cosmetics, due to their vibrant colors and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azo dyes typically involves diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound. For Trisodium 4-((2,6-dihydroxy-3-((4-nitrophenyl)azo)-5-((4-sulphonato-1-naphthyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate, the synthesis would involve multiple diazotization and coupling steps to introduce the various azo groups and substituents.
Industrial Production Methods
In an industrial setting, the production of such complex azo dyes would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process would include steps for purification and isolation of the final product, such as filtration, crystallization, and drying.
Análisis De Reacciones Químicas
Types of Reactions
Azo compounds can undergo various chemical reactions, including:
Reduction: Azo groups can be reduced to amines using reducing agents like sodium dithionite.
Oxidation: Under certain conditions, azo compounds can be oxidized to form different products.
Substitution: Aromatic rings in azo compounds can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Sodium dithionite, zinc dust, and hydrochloric acid.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
Reduction: Amines.
Oxidation: Various oxidized aromatic compounds.
Substitution: Halogenated or nitrated azo compounds.
Aplicaciones Científicas De Investigación
Chemistry
Azo dyes are used as pH indicators and in the synthesis of other complex organic compounds.
Biology
In biological research, azo dyes are used as staining agents to visualize cells and tissues under a microscope.
Medicine
Some azo compounds have been investigated for their potential use in drug delivery systems and as therapeutic agents.
Industry
Azo dyes are extensively used in the textile industry for dyeing fabrics. They are also used in the food industry as colorants and in cosmetics for their vibrant colors.
Mecanismo De Acción
The mechanism of action of azo dyes involves the interaction of the azo group with various molecular targets. The azo group can undergo reduction to form amines, which can interact with biological molecules. The specific pathways and targets depend on the structure of the azo dye and the environment in which it is used.
Comparación Con Compuestos Similares
Similar Compounds
- Trisodium 4-((2,6-dihydroxy-3-((4-nitrophenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate
- Trisodium 4-((2,6-dihydroxy-3-((4-nitrophenyl)azo)-5-((4-sulphonato-1-naphthyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate
Uniqueness
The uniqueness of this compound lies in its complex structure, which provides specific properties such as color stability, solubility, and reactivity. These properties make it suitable for specialized applications in various industries.
Propiedades
Número CAS |
81064-47-3 |
|---|---|
Fórmula molecular |
C32H18N7Na3O14S3 |
Peso molecular |
889.7 g/mol |
Nombre IUPAC |
trisodium;4-[[2,6-dihydroxy-3-[(4-nitrophenyl)diazenyl]-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C32H21N7O14S3.3Na/c40-27-14-20(55(48,49)50)12-16-11-19(54(45,46)47)13-24(29(16)27)35-38-30-31(41)25(36-33-17-5-7-18(8-6-17)39(43)44)15-26(32(30)42)37-34-23-9-10-28(56(51,52)53)22-4-2-1-3-21(22)23;;;/h1-15,40-42H,(H,45,46,47)(H,48,49,50)(H,51,52,53);;;/q;3*+1/p-3 |
Clave InChI |
DCMDMLUMPRMKBM-UHFFFAOYSA-K |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C(=C(C(=C3)N=NC4=CC=C(C=C4)[N+](=O)[O-])O)N=NC5=C6C(=CC(=C5)S(=O)(=O)[O-])C=C(C=C6O)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















